molecular formula C17H10ClNO2S B14250653 3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one CAS No. 467237-89-4

3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one

Cat. No.: B14250653
CAS No.: 467237-89-4
M. Wt: 327.8 g/mol
InChI Key: ZPTBJZRZEBTBEO-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one typically involves the reaction of 1,3-benzothiazole derivatives with benzopyran compounds under specific conditions. One common method involves the use of chloromethylation reactions, where a chloromethyl group is introduced into the benzopyran ring. This process often requires the presence of a catalyst and specific reaction conditions, such as controlled temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chloromethylation techniques. The process is optimized for higher yields and purity, often involving advanced purification methods such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while nucleophilic substitution can produce a variety of substituted benzopyran compounds .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1,3-Benzothiazol-2-yl)-6-(chloromethyl)-2H-1-benzopyran-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

467237-89-4

Molecular Formula

C17H10ClNO2S

Molecular Weight

327.8 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-(chloromethyl)chromen-2-one

InChI

InChI=1S/C17H10ClNO2S/c18-9-10-5-6-14-11(7-10)8-12(17(20)21-14)16-19-13-3-1-2-4-15(13)22-16/h1-8H,9H2

InChI Key

ZPTBJZRZEBTBEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)CCl)OC3=O

Origin of Product

United States

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